molecular formula C7H7BrClN B3015169 4-Bromo-3-chloro-5-methylaniline CAS No. 1253907-90-2

4-Bromo-3-chloro-5-methylaniline

Cat. No.: B3015169
CAS No.: 1253907-90-2
M. Wt: 220.49
InChI Key: RDCLNHDXIKGVHL-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, featuring bromine, chlorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding aniline derivative. Subsequent halogenation steps introduce the bromine and chlorine substituents. For example, starting from 3-chloro-4-methylaniline, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The choice of solvents, temperature control, and reaction times are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce nitro derivatives.

Scientific Research Applications

4-Bromo-3-chloro-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-methylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloroaniline
  • 4-Bromo-2-methylaniline
  • 3-Bromo-5-methylaniline

Uniqueness

4-Bromo-3-chloro-5-methylaniline is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

4-bromo-3-chloro-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCLNHDXIKGVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iron (2.34 g, 41.8 mmol) and acetic acid (0.80 mL, 14.0 mmol) were added to a mixed solution of 2-bromo-1-chloro-3-methyl-5-nitro-benzene (3.50 g, 14.0 mmol) in ethanol (15 mL)-water (31 mL) at room temperature. The mixture was stirred at 100° C. for one hour, and a saturated aqueous sodium bicarbonate solution was then added at 0° C. The mixture was filtered through celite, and the filtrate was washed with ethyl acetate and water. The filtrate was concentrated under reduced pressure. Ethyl acetate was then added, and the organic layer and the aqueous layer were separated. The aqueous layer was repeatedly extracted with ethyl acetate three times, and the organic layers were then dried over sodium sulfate. The resulting residue was concentrated under reduced pressure to give 4-bromo-3-chloro-5-methyl-phenylamine as a pale brown solid (3.01 g, 98%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.8 mL
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reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.34 g
Type
catalyst
Reaction Step Two

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